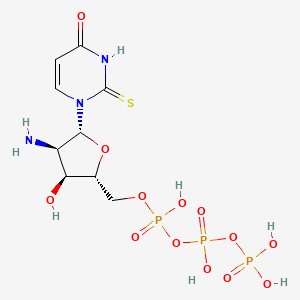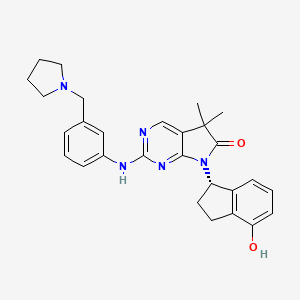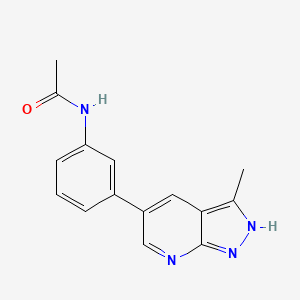
Deamido-NAD-Natriumsalz
Übersicht
Beschreibung
Nikotinsäure-Adenin-Dinukleotid-Natrium (NAAD-Natrium) ist ein funktioneller Vorläufer von Nikotinamid-Adenin-Dinukleotid (NAD). Es ist ein Substrat für Glutamin-abhängige Nikotinamid-Adenin-Dinukleotid-Synthetase und wird verwendet, um die Struktur von Nikotinat-Mononukleotid-Adenylyltransferasen zu untersuchen . NAAD-Natrium spielt eine entscheidende Rolle bei der Biosynthese von NAD, das für verschiedene Stoffwechselprozesse in Zellen unerlässlich ist.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
NAAD-Natrium kann durch Amidierung von Nikotinsäure-Adenin-Dinukleotid (NAAD) unter Verwendung von Nikotinamid-Adenin-Dinukleotid-Synthetasen synthetisiert werden. Diese Reaktion beinhaltet die Umwandlung von Nikotinsäure-Adenin-Dinukleotid zu Nikotinamid-Adenin-Dinukleotid in Gegenwart von Glutamin .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird NAAD-Natrium durch enzymatische Umwandlung von Nikotinsäure-Adenin-Dinukleotid zu Nikotinamid-Adenin-Dinukleotid unter Verwendung von Nikotinamid-Adenin-Dinukleotid-Synthetasen hergestellt. Der Prozess beinhaltet die Verwendung spezifischer Enzyme und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
NAAD-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
NAAD-Natrium übt seine Wirkung aus, indem es als Vorläufer für Nikotinamid-Adenin-Dinukleotid fungiert. Es wird durch die Wirkung von Nikotinamid-Adenin-Dinukleotid-Synthetasen in Nikotinamid-Adenin-Dinukleotid umgewandelt. Nikotinamid-Adenin-Dinukleotid beteiligt sich dann an verschiedenen Stoffwechselwegen, darunter Glykolyse, der Zitronensäurezyklus und die oxidative Phosphorylierung . Es dient auch als Substrat für Enzyme wie Sirtuine und Poly(ADP-Ribose)-Polymerasen, die an der zellulären Signalübertragung und der DNA-Reparatur beteiligt sind .
Wirkmechanismus
Target of Action
Deamido Nad Sodium Salt, also known as NAAD Sodium Salt, is a functional NAD+ precursor . The primary targets of this compound are enzymes involved in NAD+ synthesis, such as NH (3)-dependent NAD (+) synthetase and Nicotinamide mononucleotide adenylyltransferase 1 . These enzymes play crucial roles in the biosynthesis of NAD+, a vital coenzyme involved in numerous metabolic reactions.
Mode of Action
NAAD Sodium Salt serves as a substrate for these enzymes, participating in the conversion of deamido-NAD to NAD+ . This conversion is an ATP-dependent process, indicating that the compound interacts with its targets in an energy-dependent manner . The compound’s interaction with its targets leads to the formation of NAD+, a crucial coenzyme for redox reactions in cells .
Biochemical Pathways
The compound is involved in the NAD+ biosynthesis pathway . Specifically, it participates in the de novo and salvage pathways of NAD+ biosynthesis . The conversion of deamido-NAD to NAD+ is a key step in these pathways, contributing to the maintenance of NAD+ levels in cells . The downstream effects of these pathways include the regulation of various metabolic processes, as NAD+ is a critical cofactor for numerous enzymes involved in metabolic reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NAAD Sodium Salt is limited. It is known that the compound is well-tolerated, with no adverse events reported
Result of Action
The primary result of the action of NAAD Sodium Salt is the increase in NAD+ levels in cells . This increase can have various molecular and cellular effects, given the central role of NAD+ in cellular metabolism. For instance, increased NAD+ levels can enhance the activity of NAD±dependent enzymes, potentially influencing various cellular processes such as energy metabolism, DNA repair, and cell signaling .
Action Environment
The action, efficacy, and stability of NAAD Sodium Salt can be influenced by various environmental factors. For instance, the activity of the enzymes that the compound targets can be affected by factors such as pH and temperature . Additionally, the compound’s action may also be influenced by the presence of other molecules in its environment, such as ATP, which is required for the conversion of deamido-NAD to NAD+ .
Biochemische Analyse
Biochemical Properties
Deamido Nad sodium salt interacts with several enzymes and proteins. It serves as a substrate for glutamine-dependent NAD+ synthetase . This interaction is essential for the synthesis of NAD+, a crucial coenzyme involved in numerous metabolic reactions .
Cellular Effects
In peripheral blood mononuclear cells (PBMC), Deamido Nad sodium salt is expected to be produced in the biosynthesis of NAD+ from tryptophan and NA2 . It influences cellular function by participating in the synthesis of NAD+, which is vital for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Deamido Nad sodium salt involves its role as a substrate for glutamine-dependent NAD+ synthetase . This enzyme catalyzes the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP . Deamido Nad sodium salt can bind to this enzyme, facilitating the production of NAD+ .
Temporal Effects in Laboratory Settings
The effects of Deamido Nad sodium salt over time in laboratory settings are yet to be fully elucidated. It is known that in mice, when nicotinic acid (NA) is provided by oral gavage, liver NA peaked in 15 minutes. Hepatic NA appearance is followed by an expected peak of Deamido Nad sodium salt at 1 hour post gavage and a rise in hepatic NAD+ from 990 baseline to 2200 at 2 hours .
Dosage Effects in Animal Models
The effects of Deamido Nad sodium salt vary with different dosages in animal models. For instance, in mice, Deamido Nad sodium salt is reported in mouse liver when 500 mg/kg of radioactive nicotinamide (Nam) is injected intraperitoneally (IP) into the body cavity of mice . More comprehensive studies are needed to fully understand the dosage effects of Deamido Nad sodium salt in animal models.
Metabolic Pathways
Deamido Nad sodium salt is involved in the NAD+ synthesis pathway . It interacts with the enzyme glutamine-dependent NAD+ synthetase, which catalyzes the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NAAD sodium can be synthesized through the amidation of nicotinic acid adenine dinucleotide (NAAD) using nicotinamide adenine dinucleotide synthetases. This reaction involves the conversion of nicotinic acid adenine dinucleotide to nicotinamide adenine dinucleotide in the presence of glutamine .
Industrial Production Methods
In industrial settings, NAAD sodium is produced by the enzymatic conversion of nicotinic acid adenine dinucleotide to nicotinamide adenine dinucleotide using nicotinamide adenine dinucleotide synthetases. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NAAD-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidations-Reduktionsreaktionen: NAAD-Natrium beteiligt sich an Redoxreaktionen, bei denen es als Elektronenträger in Stoffwechselwegen fungiert.
Substitutionsreaktionen: Es kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidations-Reduktionsreaktionen: Häufige Reagenzien umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Substitutionsreaktionen: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidations-Reduktionsreaktionen: Die Hauptprodukte umfassen reduzierte Formen von NAAD-Natrium, wie z. B. Nikotinamid-Adenin-Dinukleotid.
Substitutionsreaktionen: Die Produkte hängen von den Substituenten ab, die während der Reaktion eingeführt werden.
Vergleich Mit ähnlichen Verbindungen
NAAD-Natrium ähnelt anderen Nikotinamid-Adenin-Dinukleotid-Vorläufern, wie z. B. Nikotinamid-Ribosid und Nikotinsäure-Ribosid. Es ist einzigartig in seiner Rolle als Substrat für Nikotinamid-Adenin-Dinukleotid-Synthetasen und seine Beteiligung an der Biosynthese von Nikotinamid-Adenin-Dinukleotid . Weitere ähnliche Verbindungen umfassen:
Nikotinamid-Ribosid: Ein Vorläufer von Nikotinamid-Adenin-Dinukleotid, der in der Forschung zu Stoffwechselstörungen verwendet wird.
Nikotinsäure-Ribosid: Ein weiterer Vorläufer von Nikotinamid-Adenin-Dinukleotid mit ähnlichen Anwendungen.
NAAD-Natrium zeichnet sich durch seine spezifische Rolle bei der Biosynthese von Nikotinamid-Adenin-Dinukleotid und seine Verwendung bei der Untersuchung der Struktur von Nikotinat-Mononukleotid-Adenylyltransferasen aus .
Eigenschaften
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O15P2.Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33;/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLUTZTSGEADU-RHANTIMGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N6NaO15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-30-5 | |
| Record name | Nicotinic acid adenine dinucleotide sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)





![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)



